molecular formula C7H9N3O B15222261 5-(1H-Pyrazol-3-yl)pyrrolidin-2-one

5-(1H-Pyrazol-3-yl)pyrrolidin-2-one

Cat. No.: B15222261
M. Wt: 151.17 g/mol
InChI Key: NILOAFSRAWBYES-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidinone structure. This compound is of significant interest due to its potential biological activities and its role as a versatile synthon in organic synthesis. The presence of both pyrazole and pyrrolidinone moieties in its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the transformation of donor-acceptor cyclopropanes to 1,5-substituted pyrrolidones via a Lewis acid-initiated ring opening with primary amines, followed by lactamization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1H-Pyrazol-3-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog that lacks the pyrazole ring but shares the pyrrolidinone structure.

    Pyrazole derivatives: Compounds that contain the pyrazole ring but differ in the attached functional groups.

Uniqueness

5-(1H-Pyrazol-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-(1H-pyrazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H9N3O/c11-7-2-1-5(9-7)6-3-4-8-10-6/h3-5H,1-2H2,(H,8,10)(H,9,11)

InChI Key

NILOAFSRAWBYES-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=NN2

Origin of Product

United States

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